molecular formula C7H8OS B8694751 3-Thiophen-2-ylprop-2-en-1-ol

3-Thiophen-2-ylprop-2-en-1-ol

Cat. No.: B8694751
M. Wt: 140.20 g/mol
InChI Key: ZXMZAFMNGMMUFA-UHFFFAOYSA-N
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Description

3-Thiophen-2-ylprop-2-en-1-ol is an organic compound that features a thiophene ring attached to a propene chain with a hydroxyl group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and presence in various biologically active molecules. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-2-ylprop-2-en-1-ol can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with an appropriate allylic alcohol under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalytic processes to ensure high yields and purity. For example, the Paal-Knorr synthesis is a well-known method for producing thiophene rings, which can then be functionalized to obtain the desired compound . This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of a sulfur source, such as phosphorus pentasulfide.

Chemical Reactions Analysis

Types of Reactions

3-Thiophen-2-ylprop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: 3-(Thiophene-2-yl)-2-propenal.

    Reduction: 3-(Thiophene-2-yl)-propan-1-ol.

    Substitution: Various halogenated, nitrated, or sulfonated thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-Thiophen-2-ylprop-2-en-1-ol depends on its specific application. In biological systems, thiophene derivatives are known to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, which is a simple sulfur-containing heterocycle.

    2-(Thiophen-2-yl)ethanol: A similar compound with a shorter carbon chain.

    3-(Thiophene-2-yl)propanoic acid: A carboxylic acid derivative with a similar structure.

Uniqueness

3-Thiophen-2-ylprop-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in the propene chain, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs . This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

3-thiophen-2-ylprop-2-en-1-ol

InChI

InChI=1S/C7H8OS/c8-5-1-3-7-4-2-6-9-7/h1-4,6,8H,5H2

InChI Key

ZXMZAFMNGMMUFA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=CCO

Origin of Product

United States

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